N-tert-butyl-2-nitrobenzohydrazide
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Overview
Description
N-tert-butyl-2-nitrobenzohydrazide is an organic compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-nitrobenzohydrazide can be synthesized through the reaction of 2-nitrobenzoic acid with tert-butylhydrazine under specific conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: The major product is N-tert-butyl-2-aminobenzohydrazide.
Substitution: The products vary depending on the nucleophile used but typically result in substituted benzohydrazides.
Scientific Research Applications
N-tert-butyl-2-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.
N-tert-butyl-2-chlorobenzohydrazide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-tert-butyl-2-nitrobenzohydrazide is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-tert-butyl-2-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)13(12)10(15)8-6-4-5-7-9(8)14(16)17/h4-7H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXGWOJPDXYKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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